N-tert-Butylbenzenesulfinimidoyl Chloride

Catalog No.
S729883
CAS No.
49591-20-0
M.F
C10H14ClNS
M. Wt
215.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylbenzenesulfinimidoyl Chloride

CAS Number

49591-20-0

Product Name

N-tert-Butylbenzenesulfinimidoyl Chloride

IUPAC Name

tert-butylimino-chloro-phenyl-λ4-sulfane

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

InChI

InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

RZJYQVFWNHEPTH-UHFFFAOYSA-N

SMILES

CC(C)(C)N=S(C1=CC=CC=C1)Cl

Canonical SMILES

CC(C)(C)N=S(C1=CC=CC=C1)Cl

The exact mass of the compound N-tert-Butylbenzenesulfinimidoyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-tert-Butylbenzenesulfinimidoyl Chloride (CAS 49591-20-0) is an organosulfur reagent primarily utilized for mild oxidation and dehydrogenation reactions in organic synthesis. Developed as an alternative to harsh or multi-step procedures, its key value proposition lies in enabling efficient, one-pot transformations under neutral or basic conditions, such as the conversion of ketone enolates to α,β-unsaturated ketones and the synthesis of ketones from aldehydes. The reagent's reactivity is centered on the electrophilic sulfur atom and the basicity of the nitrogen in the reaction intermediate, which facilitates intramolecular proton abstraction in a five-membered ring transition state. This mechanism allows for transformations at low temperatures, preserving sensitive functional groups that might not be compatible with other common oxidants.

Direct substitution of N-tert-Butylbenzenesulfinimidoyl Chloride with more common reagents fails because it uniquely combines mild reaction conditions with the ability to facilitate complex one-pot sequences that are otherwise inefficient. For instance, while selenium-based reagents can also form enones, they are notoriously toxic, produce unpleasant odors, and often require higher temperatures, limiting their use in complex molecule synthesis. Similarly, converting aldehydes to ketones via organometallic addition typically requires a distinct, subsequent oxidation step using reagents like those for Swern or Dess-Martin oxidations. N-tert-Butylbenzenesulfinimidoyl Chloride enables this entire sequence in a single operation, preventing over-addition of the organometallic reagent and improving process atom economy. The specific N-tert-butyl group is critical to the reagent's mechanism, providing the necessary steric and electronic properties for the key intramolecular proton abstraction step, a feature not shared by simple sulfinyl chlorides or other generic oxidants.

High-Yield, Single-Step Dehydrogenation of Ketones to Enones Under Mild Conditions

N-tert-Butylbenzenesulfinimidoyl Chloride provides a high-yield, one-pot method for converting saturated ketones into α,β-unsaturated ketones at low temperatures. When the lithium enolate of cyclohexanone was treated with this reagent, the corresponding cyclohexenone was formed in 93% yield. Similar high yields were reported for other cyclic and acyclic ketones, such as the conversion of 2-heptanone to (E)-3-hepten-2-one in 88% yield. This contrasts with traditional methods, such as those using selenium reagents (e.g., PhSeCl followed by oxidation), which involve multiple steps and the handling of toxic materials.

Evidence DimensionIsolated Yield
Target Compound Data93% (for cyclohexenone)
Comparator Or BaselineMulti-step, toxic selenium-based reagents
Quantified DifferenceProvides a milder, single-step alternative with high efficiency
ConditionsReaction of ketone lithium enolate with the reagent in THF at -78 °C.

This enables a more efficient, safer, and milder process for producing valuable enone intermediates, avoiding harsh conditions and toxic byproducts associated with classical methods.

Streamlined One-Pot Synthesis of Unsymmetrical Ketones from Aldehydes

This reagent facilitates a one-pot conversion of aldehydes to ketones by trapping the intermediate alkoxide from an organolithium addition and oxidizing it in situ. For example, treatment of benzaldehyde with n-butyllithium followed by N-tert-Butylbenzenesulfinimidoyl Chloride afforded 1-phenyl-1-pentanone in 82% yield. This single-operation process avoids a separate workup and oxidation step, which is required in the classical two-step approach and often suffers from lower overall yields and potential over-addition of the organometallic reagent.

Evidence DimensionProcess Efficiency & Yield
Target Compound Data82% yield in a single operation
Comparator Or BaselineTraditional two-step method (organolithium addition, then separate oxidation)
Quantified DifferenceConsolidates two synthetic steps into one, improving workflow and potentially overall yield by avoiding intermediate isolation.
ConditionsAldehyde treated with organolithium, followed by in-situ addition of the reagent in THF.

For process development and scale-up, this one-pot protocol reduces unit operations, saves time, and minimizes waste compared to the standard two-step synthesis of ketones from aldehydes.

Enabling One-Pot Oxidative Mannich-Type Reactions for α-Amino C-C Bond Formation

The reagent serves as an effective oxidant for one-pot oxidative Mannich-type reactions, enabling C-C bond formation at the α-position of nitrogen in protected amines. In a model reaction, the lithium amide of N-Cbz-benzylamine was treated with the reagent to form an intermediate imine, which was then reacted in situ with dimethyl malonate to give the final product in 84% yield. This method provides a direct route to α-functionalized amines, bypassing the need to pre-form and isolate potentially unstable imine intermediates.

Evidence DimensionYield in a One-Pot Protocol
Target Compound Data84% yield
Comparator Or BaselineStepwise approaches requiring imine isolation
Quantified DifferenceOffers a high-yield, one-pot alternative to less direct or lower-yielding methods.
ConditionsLithium amide of N-Cbz amine treated with the reagent, followed by addition of a 1,3-dicarbonyl compound.

This provides a valuable and efficient method for elaborating complex amine structures, which are critical building blocks in pharmaceutical and agrochemical synthesis.

Process Improvement in Enone Synthesis for Natural Product and API Scaffolds

For synthetic routes requiring the introduction of α,β-unsaturation in a ketonic intermediate, this reagent is the right choice when mild conditions are paramount and the substrate is sensitive. Its ability to achieve high yields (e.g., 93%) at -78 °C makes it suitable for late-stage functionalization where harsh, high-temperature methods or toxic selenium byproducts are unacceptable.

Streamlining the Production of Ketone Building Blocks

In workflows where diverse unsymmetrical ketones are needed from aldehyde precursors, this reagent allows for a one-pot protocol that saves significant time and resources. By combining the organometallic addition and oxidation steps, it simplifies the process, reduces handling, and provides good to excellent yields (e.g., 82%), making it a superior choice for library synthesis or process development over traditional two-step methods.

Efficient Synthesis of α-Functionalized Protected Amines

This reagent is indicated for the synthesis of complex α-substituted amines, particularly in medicinal chemistry programs. The one-pot oxidative Mannich reaction it enables provides a direct and high-yield (e.g., 84%) route to valuable building blocks, avoiding the need to handle potentially unstable imine intermediates and simplifying the overall synthetic sequence.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-tert-Butylbenzenesulfinimidoyl chloride

Dates

Last modified: 08-15-2023

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